Paternò-Büchi Lipid Analysis: 2',4',6'-Trifluoroacetophenone (triFAP) Outperforms All Acetophenone Derivatives
In a systematic investigation of acetophenone (AP) derivatives as Paternò-Büchi (PB) reagents for C═C bond localization in lipid analysis, 2',4',6'-trifluoroacetophenone (designated triFAP) demonstrated superior performance relative to all other AP derivatives tested, including unsubstituted acetophenone, 4-fluoroacetophenone, and 3,5-difluoroacetophenone. [1]
| Evidence Dimension | Paternò-Büchi reaction performance (PB yield, sensitivity, isomer quantitation accuracy) |
|---|---|
| Target Compound Data | PB yield: 20-30% across different C═C types; sensitivity: sub-nM for C═C identification; accurate isomer quantitation |
| Comparator Or Baseline | All other acetophenone derivatives tested (including unsubstituted acetophenone, mono-fluoro, and difluoro analogs). Electron-withdrawing groups improved conversion; bulky ortho groups decreased conversion. |
| Quantified Difference | triFAP showed the best performance among all AP derivatives tested; offered significantly reduced chemical interferences compared to acetone PB-MS/MS |
| Conditions | Photochemical [2+2] cycloaddition between electronically excited carbonyl and C═C double bond; tandem mass spectrometry (MS/MS) for lipid analysis |
Why This Matters
This direct comparative data establishes triFAP as the empirically optimal reagent for PB-MS/MS lipidomics workflows, directly impacting method sensitivity and data quality for researchers procuring this compound for C═C localization studies.
- [1] Xie, X., et al. Next-Generation Paternò-Büchi Reagents for Lipid Analysis by Mass Spectrometry. Analytical Chemistry / Journal of Lipid Research. 2',4',6'-trifluoroacetophenone (triFAP) demonstrated best performance among AP derivatives with 20-30% PB yield and sub-nM sensitivity. View Source
